molecular formula C8H16N2O2S B7973929 3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane

3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane

Cat. No.: B7973929
M. Wt: 204.29 g/mol
InChI Key: GIQRXGMYYKSWAF-UHFFFAOYSA-N
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Description

3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 3 and 9 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane typically involves a [3+2] cycloaddition reaction. This reaction can be performed using azomethine ylides, which are generated in situ from aldehydes, amines, and activated alkenes . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition process. The resulting product can then undergo reduction and lactamization to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for 3-Methylsulfonyl-3,9-diazabicyclo[42These methods are advantageous due to their efficiency and ability to produce complex molecules in fewer steps .

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro or azide groups in intermediates can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted bicyclic compounds, which can have various biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and potentially modulating sleep-wake cycles . The compound’s structure allows it to fit into the binding sites of these receptors, blocking the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but with different nitrogen positions.

    3,9-Diazabicyclo[4.2.1]nonane: The parent compound without the methylsulfonyl group.

Uniqueness

3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane is unique due to the presence of the methylsulfonyl group, which can enhance its biological activity and solubility. This modification can lead to improved pharmacokinetic properties and increased potency in biological assays .

Properties

IUPAC Name

3-methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQRXGMYYKSWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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